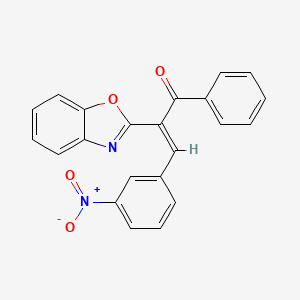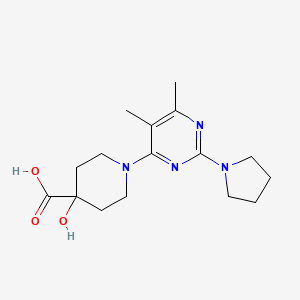
2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)-1-phenyl-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)-1-phenyl-2-propen-1-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as nitrobenzoxadiazole-based fluorophore and is widely used in the field of biochemistry, molecular biology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)-1-phenyl-2-propen-1-one involves the formation of an excited state after absorbing light. The excited state is highly reactive and can interact with various biological molecules such as proteins, nucleic acids, and lipids. The compound can also undergo photoisomerization and photobleaching under certain conditions.
Biochemical and Physiological Effects
2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)-1-phenyl-2-propen-1-one has various biochemical and physiological effects. It has been shown to interact with various enzymes and proteins in vitro. The compound can also induce cell death in cancer cells by generating reactive oxygen species. The compound has also been used as a photosensitizer in photodynamic therapy for cancer treatment.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)-1-phenyl-2-propen-1-one in lab experiments include its high sensitivity and selectivity for labeling biological molecules. The compound is also easy to synthesize and purify. However, the compound has limitations in terms of its photostability and phototoxicity. The compound can also interact with other fluorescent probes and interfere with the results of the experiment.
Future Directions
There are various future directions for the use of 2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)-1-phenyl-2-propen-1-one in scientific research. One direction is the development of new derivatives with improved photostability and biocompatibility. Another direction is the use of the compound in live-cell imaging and in vivo imaging. The compound can also be used in the development of biosensors for detecting various biomolecules in real-time. Finally, the compound can also be used in the development of new photodynamic therapy agents for cancer treatment.
Conclusion
2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)-1-phenyl-2-propen-1-one is a synthetic compound with various scientific research applications. It is widely used as a fluorescent probe in biochemistry and molecular biology. The compound has a high quantum yield and is highly sensitive to changes in the local environment. The compound has various biochemical and physiological effects and has potential applications in cancer treatment. The compound has advantages and limitations in lab experiments and there are various future directions for its use in scientific research.
Synthesis Methods
The synthesis of 2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)-1-phenyl-2-propen-1-one involves the condensation of 2-aminobenzoxazole and 3-nitrobenzaldehyde in the presence of acetic acid and acetic anhydride. The reaction is carried out at room temperature and the product is obtained in good yield after purification by recrystallization. The chemical structure of the compound is confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)-1-phenyl-2-propen-1-one has various scientific research applications. It is widely used as a fluorescent probe in biochemistry and molecular biology. It is used to label proteins, nucleic acids, and lipids for imaging and detection purposes. The compound has a high quantum yield and is highly sensitive to changes in the local environment. It is also used as a sensor for detecting metal ions, pH, and temperature changes.
properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O4/c25-21(16-8-2-1-3-9-16)18(14-15-7-6-10-17(13-15)24(26)27)22-23-19-11-4-5-12-20(19)28-22/h1-14H/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMNPARTHRQTER-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}prolinamide](/img/structure/B5377619.png)
![5-[(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,3-dimethylimidazolidine-2,4-dione](/img/structure/B5377622.png)



![1'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5377640.png)
![5-[(2-methoxyphenoxy)methyl]-N-[(2S)-pyrrolidin-2-ylmethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5377647.png)



![1-butyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5377676.png)
![2-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5377697.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}-beta-alanine](/img/structure/B5377704.png)
![2-bromo-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5377713.png)